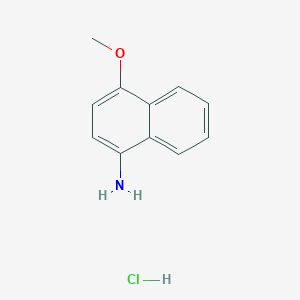

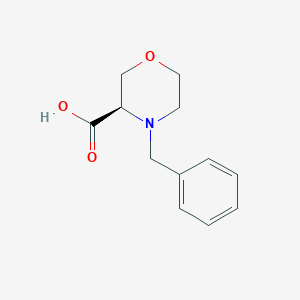

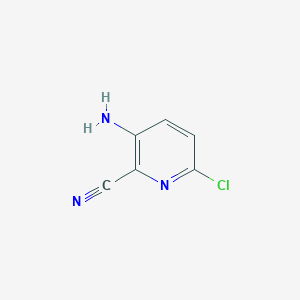

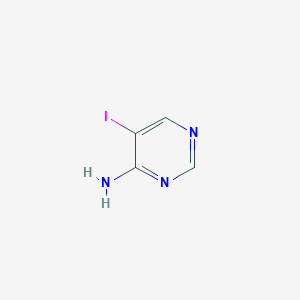

3-氨基-6-氯吡啶-2-碳腈

描述

3-Amino-6-chloropyridine-2-carbonitrile is a chemical compound that is part of a broader class of pyridinecarbonitriles. These compounds are of significant interest due to their diverse range of applications, including their use as corrosion inhibitors, in the synthesis of fluorescent materials, and as precursors for various heterocyclic compounds .

Synthesis Analysis

The synthesis of pyridinecarbonitrile derivatives, including those related to 3-amino-6-chloropyridine-2-carbonitrile, often involves multicomponent reactions. For instance, derivatives have been synthesized through one-pot reactions involving aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions . Additionally, the synthesis of related compounds has been achieved using metal-organic frameworks (MOFs) as catalysts, which can be recovered and reused without loss of activity . Furthermore, the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into its 2,6-dichloro analog has been used as a precursor to synthesize 2-amino-6-chloro derivatives .

Molecular Structure Analysis

The molecular structure of pyridinecarbonitrile derivatives is often elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. For example, the structure of a tris-sulfonyl derivative of a 2,6-diamino pyridinecarbonitrile was confirmed by X-ray analysis . The crystal structure of a related compound, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined to be monoclinic with specific cell parameters .

Chemical Reactions Analysis

Pyridinecarbonitriles can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. For instance, the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile with benzene-sulfonyl chloride yields a tris-sulfonyl derivative . Other reactions include the formation of Schiff bases and the construction of nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles . Additionally, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonitrile derivatives are closely related to their molecular structure. These compounds exhibit a range of properties, such as fluorescence, which can be exploited for various applications . The corrosion inhibition efficiency of synthesized pyridine derivatives has been found to increase with the concentration of the derivatives, indicating their potential use as corrosion inhibitors . The solubility and stability of these compounds can be influenced by the presence of different functional groups and the conditions under which they are synthesized .

科学研究应用

合成和抗菌活性

3-氨基-6-氯吡啶-2-碳腈被用于合成吡唑并[3,4-d]嘧啶衍生物,显示出在抗菌应用中的潜力。这些衍生物是通过与水合肼反应而制备的,展示了一种环保高效的生产具有抗菌性质的化合物的方法(Rostamizadeh et al., 2013)。

杂环化学中的化学转化

该化合物在亲核条件下的化学反应性研究中发挥作用。它用于导致形成各种杂环系统的反应,根据分析和光谱数据推断出结构,表明其在理解杂环化合物中的化学转化方面的重要性(Ibrahim & El-Gohary, 2016)。

二氨基吡唑并嘧啶的合成

它还用于合成3,4-二氨基-1H-吡唑并[3,4-d]嘧啶,揭示了其在生成吡唑嘧啶中的实用性,这个过程涉及中间体水合肼嘧啶-5-碳腈(Tumkyavichyus, 1996)。

转化为氨基吡啉酮

在一项研究中,3-氨基-6-氯吡啶-2-碳腈被转化为氨基吡啉酮,突显了其在化学反应中的灵活性,通过核磁共振技术对分子结构提供了强有力的支持(Katritzky, Rachwał, & Smith, 1995)。

光伏应用

该化合物的衍生物被研究其光伏特性,展示了它们在有机-无机光二极管制造中的潜在用途。这些发现表明了它在可再生能源和光伏器件领域的适用性(Zeyada, El-Nahass, & El-Shabaan, 2016)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

3-amino-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNLFCQZACXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343862 | |

| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropyridine-2-carbonitrile | |

CAS RN |

95095-84-4 | |

| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)